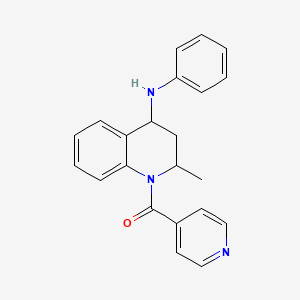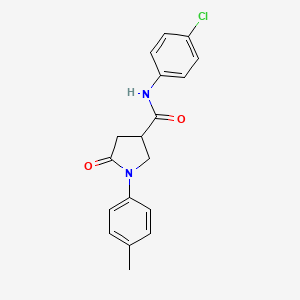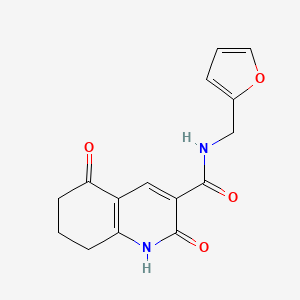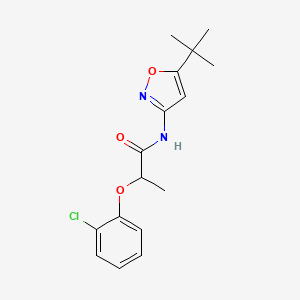![molecular formula C16H16N2O3S2 B5149364 propyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5149364.png)
propyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate, also known as PTCA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
Propyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate is believed to exert its anti-cancer and anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of cell growth, inflammation, and apoptosis, and is often dysregulated in cancer and inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth and proliferation of cancer cells in vitro, as well as reduce the production of pro-inflammatory cytokines in vitro. However, further studies are needed to determine the specific biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using propyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate in lab experiments is its potential as a selective inhibitor of the NF-κB signaling pathway. However, one limitation is that further studies are needed to determine the specific effects of this compound on different cell types and in different disease models.
Orientations Futures
There are several future directions for research on propyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate, including:
1. Further studies on the specific biochemical and physiological effects of this compound in different disease models.
2. Development of more efficient synthesis methods for this compound.
3. Investigation of the potential of this compound as a therapeutic agent for cancer and inflammatory diseases.
4. Studies on the safety and toxicity of this compound in vivo.
5. Development of this compound derivatives with improved efficacy and selectivity.
Conclusion:
This compound is a promising compound that has potential applications in cancer treatment and anti-inflammatory therapy. Further studies are needed to determine its specific effects and potential as a therapeutic agent. The development of more efficient synthesis methods and this compound derivatives could also contribute to its future applications.
Méthodes De Synthèse
Propyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate is synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This is then reacted with 2-thiophenecarboxylic acid to form 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid. Finally, this compound is esterified with propyl alcohol to produce this compound.
Applications De Recherche Scientifique
Propyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate has been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Propriétés
IUPAC Name |
propyl 4-(thiophene-2-carbonylcarbamothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-2-9-21-15(20)11-5-7-12(8-6-11)17-16(22)18-14(19)13-4-3-10-23-13/h3-8,10H,2,9H2,1H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABPKIRMRJNAFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{1-[(5-acetyl-3-thienyl)carbonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5149297.png)
![1-(2-furyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5149301.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149307.png)
![3-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5149311.png)
![4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B5149324.png)


![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide](/img/structure/B5149352.png)




